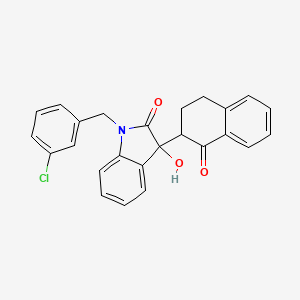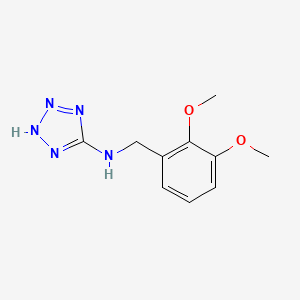![molecular formula C13H9ClOS B13375584 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether](/img/structure/B13375584.png)
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is an organic compound that belongs to the class of aromatic ethers. This compound features a naphthalene ring fused with a thiophene ring, with a chlorine atom at the 6th position and a methyl ether group at the 4th position. Aromatic ethers like this one are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether typically involves the following steps:
Formation of the Naphtho[1,2-b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-alkynylthiophene, under acidic or basic conditions.
Chlorination: The naphtho[1,2-b]thiophene core is then chlorinated at the 6th position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Etherification: Finally, the chlorinated compound undergoes etherification with methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the methyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic rings or the chlorine substituent.
Substitution: Nucleophilic substitution reactions can occur at the chlorine position using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Dechlorinated compounds, hydrogenated derivatives
Substitution: Amino derivatives, thiol-substituted compounds
科学的研究の応用
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and ether groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
6-Bromonaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a bromine atom instead of chlorine.
6-Fluoronaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a fluorine atom instead of chlorine.
6-Methylnaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
特性
分子式 |
C13H9ClOS |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
6-chloro-4-methoxybenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9ClOS/c1-15-12-7-10-8(3-2-4-11(10)14)13-9(12)5-6-16-13/h2-7H,1H3 |
InChIキー |
OWQJGXPYCOCPDH-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CSC2=C3C=CC=C(C3=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![N-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13375507.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
![9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375529.png)
![N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)
![2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B13375538.png)
![3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375546.png)



![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375579.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375589.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)
